4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “4-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridazinone ring, which is known for its diverse pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridazinone ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridazinone ring can be easily functionalized at various positions, making it an attractive synthetic building block for designing and synthesis of new drugs .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .Scientific Research Applications
Spectrophotometric Applications :
- A study by Kadhim, Abbas, and Al-Da'amy (2020) discusses the use of a similar chromogenic reagent, synthesized for spectrophotometric methods, with high sensitivity for determining Nickel (II) in alloys (Kadhim, Abbas, & Al-Da'amy, 2020).
Cancer Research and Enzyme Inhibition :
- Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives to investigate their binding affinity and selectivity against human carbonic anhydrases, which are related to cancer (Balandis et al., 2020).
- Shyam, Cosby, and Sartorelli (1985) explored the antineoplastic activity of (arylsulfonyl)hydrazones, similar in structure, and found that the introduction of different functional groups did not significantly alter tumor inhibitory activity (Shyam, Cosby, & Sartorelli, 1985).
Spectroscopic Characterization and Antimicrobial Activity :
- Demircioğlu et al. (2018) synthesized and characterized compounds of N-(2-aminophenyl)benzenesulfonamide and related derivatives. They evaluated their antimicrobial activity and investigated their molecular geometry using spectroscopic techniques (Demircioğlu et al., 2018).
Hyperpolarizability and Molecular Structure Analysis :
- Kucharski, Janik, and Kaatz (1999) evaluated the first hyperpolarizability of new sulfonamide amphiphiles, contributing to the understanding of molecular structure and its impact on electronic properties (Kucharski, Janik, & Kaatz, 1999).
Photophysical and Photochemical Properties :
- Öncül, Öztürk, and Pişkin (2021) synthesized and characterized novel zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents, studying their photophysical and photochemical properties for potential photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Future Directions
Given the diverse pharmacological activities of pyrrolidine and pyridazinone derivatives , this compound could be a potential candidate for further medicinal chemistry studies. The easy functionalization of the pyridazinone ring makes it an attractive synthetic building block for designing and synthesis of new drugs .
Properties
IUPAC Name |
4-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c26-25(27)17-7-9-18(10-8-17)30(28,29)23-16-5-3-15(4-6-16)19-11-12-20(22-21-19)24-13-1-2-14-24/h3-12,23H,1-2,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJTLXHMGDLBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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